2-Chlorodibenzo-P-dioxin

Beschreibung

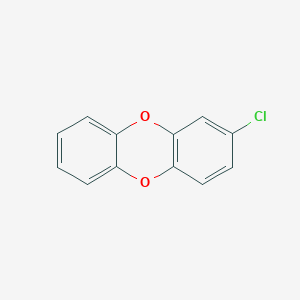

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUGGRUEPHPVNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(O2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192488 | |

| Record name | 2-Chlorodibenzo-4-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39227-54-8 | |

| Record name | 2-Chlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39227-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorodibenzo-4-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorodibenzo-4-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0SSV5YGWH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Unintentional Formation and Environmental Release Mechanisms of 2 Chlorodibenzo P Dioxin

Formation Pathways in Thermal Processes

Thermal processes are a major source of 2-Chlorodibenzo-p-dioxin and other PCDDs. epa.govtandfonline.com These compounds can be generated during the combustion of organic matter in the presence of chlorine. medcraveonline.com

Incineration of municipal solid waste, industrial waste, and hospital waste is a significant source of dioxin emissions. epa.govmedcraveonline.comcpcb.nic.in Incomplete combustion in these processes provides the necessary conditions for the formation of PCDDs. cpcb.nic.in The isomer profiles of PCDDs found in ambient air often resemble those from combustion sources, indicating that atmospheric transport is a primary distribution pathway. epa.gov Dioxins can be released into the atmosphere either directly with emissions or indirectly through volatilization from land and water. cpcb.nic.in

Natural combustion events such as forest fires and volcanic eruptions also contribute to the environmental load of dioxins, though their contribution is considered minor compared to anthropogenic sources. epa.govmdpi.com

The formation of this compound in high-temperature environments involves complex chemical reactions. Two primary mechanisms are generally recognized: gas-phase reactions from precursor compounds and de novo synthesis on the surface of fly ash particles. tandfonline.comtandfonline.com

Precursor-Based Formation: This pathway involves the conversion of chlorinated precursor compounds, such as chlorophenols and chlorobenzenes, into dioxins. tandfonline.comlidsen.com For instance, PCDDs can be formed through the condensation of chlorophenols. lidsen.com These reactions typically occur in the gas phase at temperatures between 500 and 700°C. Research has shown that PCDDs can be rapidly formed from polychlorinated biphenyls (PCBs) under aerobic conditions at temperatures between 500 and 700°C. tandfonline.com

De Novo Synthesis: This process involves the formation of dioxins from elemental carbon (soot), oxygen, and a chlorine source on the surface of fly ash particles. tandfonline.comtandfonline.com This catalytic synthesis is particularly efficient at lower temperatures, typically in the range of 250°C to 450°C, a temperature window often found in the post-combustion zones of incinerators. tandfonline.com The presence of metal catalysts, particularly copper, on the fly ash significantly enhances the rate of de novo synthesis. nih.gov The cooling rate of flue gases through this temperature window is a critical factor, with slower cooling potentially leading to greater dioxin formation. tandfonline.com

The table below summarizes the key conditions for the two main thermal formation pathways of dioxins.

| Formation Pathway | Temperature Range | Key Reactants | Catalysts |

| Precursor-Based Formation | 500 - 700°C | Chlorophenols, Chlorobenzenes, PCBs | - |

| De Novo Synthesis | 250 - 450°C | Carbon, Oxygen, Chlorine | Copper and other metals |

Incineration and Combustion-Derived Generation

Industrial Process By-product Generation

Besides combustion, this compound is also an unintentional byproduct of various industrial chemical manufacturing processes, particularly those involving chlorine. medcraveonline.comcpcb.nic.in The production of chlorinated organic chemicals, such as certain pesticides and herbicides, can lead to the formation of PCDDs as contaminants. epa.govmedcraveonline.com For example, the manufacturing of chlorinated phenols has been identified as a source of dioxin contamination.

The chlorine bleaching process used in the pulp and paper industry has also been a significant source of dioxin release into the environment. epa.govaccustandard.commedcraveonline.com Additionally, metallurgical processes, such as secondary copper smelting, can generate high levels of dioxins in fly ash due to the catalytic action of copper. nih.gov

Ambient Environmental Formation Processes

While the primary sources of this compound are high-temperature processes and industrial manufacturing, there is evidence of formation under ambient environmental conditions. For instance, the photochemical breakdown of the antimicrobial compound triclosan (B1682465) can lead to the formation of dioxins. Furthermore, certain microorganisms in anoxic environments can alter the chlorination pattern of more highly chlorinated dioxins through reductive dechlorination, potentially leading to the formation of less chlorinated congeners. rutgers.edu

Environmental Fate and Transport Dynamics of 2 Chlorodibenzo P Dioxin

Atmospheric Transport and Deposition Mechanisms

Once released into the atmosphere, PCDDs like 2-CDD are subject to long-range transport. regulations.gov Their distribution is primarily associated with particulate matter due to their high lipophilicity and low water solubility. regulations.gov The partitioning between the vapor and particulate phases is influenced by factors such as the congener's vapor pressure and the ambient temperature. osti.govitn.pt Lower chlorinated dioxins tend to be more volatile. ccme.ca

Atmospheric deposition, through both wet and dry processes, is a major pathway for the entry of these compounds into terrestrial and aquatic ecosystems. itn.ptccme.canih.gov Wet deposition involves the scavenging of particle-bound PCDDs by precipitation, while dry deposition involves the settling of these particles. itn.pt The global cycling of dioxins includes the resuspension of particles from soils and surface waters back into the atmosphere, followed by redeposition. epa.gov

Modeling studies, such as those using the HYSPLIT model, have been employed to understand the atmospheric transport and deposition of dioxins to large water bodies like the Great Lakes. nih.gov These models indicate that deposition can occur over vast geographical regions, with contributions from sources up to 2,000 kilometers away. nih.gov

Inter-Compartmental Distribution and Partitioning in Environmental Media

The distribution of 2-CDD in the environment is governed by its partitioning behavior between air, water, soil, and sediment. sfu.ca Due to their hydrophobic nature, PCDDs strongly adsorb to soil and sediment, which act as the ultimate environmental sinks. sfu.caregulations.gov

The octanol-water partition coefficient (Kow) is a key parameter used to estimate the sorption of PCDDs to organic carbon in soil and sediment, as well as their potential for bioaccumulation in aquatic organisms. sfu.ca However, for highly hydrophobic chemicals, the relationship between the bioaccumulation factor and Kow can be complex. sfu.ca

Table 1: Distribution Coefficients (Kd) for 2-Chlorodibenzo-p-dioxin in Different Soil Types

| Soil Series | Organic Matter (%) | Clay (%) | Distribution Coefficient (Kd) for 2-CDD |

| Kunda | 0.6 | 0.2 | Highest |

| Burhan | - | - | Intermediate |

| Warsak | - | - | Lowest |

| Data sourced from a study on dioxin leaching risk assessment, which found the order of Kd values for 2-CDD to be Kunda > Burhan > Warsak. nih.gov |

The exchange of 2-CDD between sediment and the water column is a dynamic process. Resuspension of sediments due to currents, tides, or other disturbances can release sorbed dioxins back into the water column. frontiersin.org Conversely, sedimentation processes remove dioxins from the water and deposit them in the sediment. regulations.gov

Studies in estuaries have shown that there can be a net flux of dioxins from the water to the atmosphere, a process known as volatilization. researchgate.net The partitioning between the dissolved and particulate phases in the water column is crucial, with higher chlorinated congeners being more associated with the particulate phase. researchgate.net In some cases, lower chlorinated dioxins, which are more volatile, can dominate the emissions from the water column to the atmosphere. researchgate.net

At the soil-atmosphere interface, 2-CDD can be lost through volatilization and photodegradation, particularly when it is freshly deposited and exposed to sunlight. ccme.ca However, once sorbed to soil particles, the potential for volatilization and leaching is low. regulations.govccme.ca The transport of dioxins in soil is influenced by factors such as the soil's organic matter and clay content, with higher sorption observed in soils with higher organic content. nih.gov

Studies have investigated the transport of dioxins through different soil types, measuring parameters like the distribution coefficient (Kd), dispersion coefficient, and retardation factor. nih.gov For 2-CDD, the Kd values were found to vary among different soil series, indicating that soil composition plays a significant role in its mobility. nih.gov

Sediment-Water Column Exchange Dynamics

Environmental Persistence and Abiotic Degradation Pathways

PCDDs are known for their persistence in the environment, with half-lives in soil and sediment ranging from months to years. epa.govup.pt They are resistant to many natural degradation processes. up.pt

Photodegradation, or photolysis, is considered a significant abiotic degradation pathway for PCDDs, especially for those in the gaseous phase or at interfaces like soil-air and water-air where they are exposed to sunlight. ccme.caepa.gov This process involves the breakdown of the chemical bonds by light energy, primarily in the ultraviolet range. up.pt

The rate of photolysis generally increases with the degree of chlorination. ccme.ca However, the process can be complex. For instance, photodegradation of octachlorinated dibenzo-p-dioxin (B167043) can lead to the formation of more toxic, lower-chlorinated congeners through reductive dechlorination. ccme.ca

A study on the photocatalytic reductive dechlorination of 2-CDD using a palladium-modified graphitic carbon nitride (Pd/g-C3N4) catalyst under UV-vis irradiation demonstrated a total conversion of 54% within 4 hours. nih.gov The reaction followed pseudo-first-order kinetics, with the rate constant increasing with the palladium content up to a certain point. nih.gov The primary product of this dechlorination was dibenzo-p-dioxin. nih.gov

Table 2: Photodegradation Kinetics of this compound

| Catalyst (Pd content) | Rate Constant (k, h⁻¹) | 2-CDD Conversion (4h, %) |

| 0 wt% | 0.052 | - |

| 5 wt% | 0.17 | 54 |

| 10 wt% | 0.13 | - |

| Data from a study on photocatalytic reductive dechlorination of 2-CDD. nih.gov |

Another study investigated the photodegradation of 2-CDD on the surface of municipal solid waste incineration fly ash. researchgate.net

Besides photodegradation, other non-biological transformation processes for PCDDs are generally considered to be slow. Hydrolysis, for example, does not appear to be a significant degradation pathway for these compounds. ccme.ca Thermal treatment methods, such as high-temperature sintering and melting, have shown high efficiency in degrading dioxins in fly ash, but these are engineered processes rather than natural environmental transformations. researchgate.net

Biodegradation and Bioremediation Strategies for 2 Chlorodibenzo P Dioxin

Characterization of Dioxin-Degrading Microorganisms and Consortia

The successful implementation of bioremediation strategies relies on the identification and characterization of microorganisms with the desired degradative capabilities. Numerous studies have focused on isolating and characterizing bacteria and fungi that can degrade 2-CDD and other dioxins from contaminated soils and sediments. researchgate.netoup.com

Isolates capable of degrading dioxins often belong to the genera Sphingomonas, Pseudomonas, Burkholderia, Terrabacter, and Bacillus. researchgate.netresearchgate.netnih.govoup.com For instance, Sphingomonas sp. strain RW1 is one of the most well-studied dioxin-degrading bacteria and has been shown to effectively remove 2-CDD from soil. nih.govfrontiersin.org In a study using soil artificially contaminated with 2-CDD, the predominant genus found after bioremediation was Bacillus. researchgate.netnih.gov

Microbial consortia, or communities of different microorganisms, often exhibit more robust and efficient degradation capabilities than single strains. researchgate.netmdpi.com This is because different species can perform complementary metabolic functions, leading to a more complete breakdown of the pollutant. frontiersin.org For example, a consortium might consist of anaerobic bacteria that dechlorinate highly chlorinated dioxins and aerobic bacteria that then degrade the resulting lower-chlorinated products. A study demonstrated that a three-member bacterial consortium achieved a 94.9% degradation of 2-CDD in contaminated soil, which was higher than the degradation achieved by a single Bacillus species (91.66%) and the un-seeded control (85.9%). researchgate.netlasu.edu.ng

Table 2: Examples of Microorganisms Involved in 2-CDD Degradation

| Microorganism/Consortium | Type | Degradation Pathway | Key Findings | Reference(s) |

| Sphingomonas sp. strain RW1 | Bacterium | Aerobic, Angular Dioxygenation | Capable of utilizing dibenzo-p-dioxin (B167043) and cometabolizing 2-CDD. | nih.gov |

| Bacillus sp. SS2 | Bacterium | Aerobic | Achieved 91.66% degradation of 2-CDD in a microcosm study. | researchgate.netnih.gov |

| Three-member bacterial consortium | Bacteria | Aerobic | Showed the highest degradation of 2-CDD (94.9%) compared to single strain inoculation. | researchgate.netnih.gov |

| Dehalococcoides sp. | Bacterium | Anaerobic, Reductive Dechlorination | Implicated in the dechlorination of various PCDDs. | nih.govresearchgate.net |

| Phanerochaete chrysosporium | Fungus | Fungal, Ligninolytic Enzymes | Known to degrade various chlorinated dioxins. | oup.comscialert.net |

| Terrabacter sp. strain DBF63 | Bacterium | Aerobic, Angular Dioxygenation | Degrades dibenzofuran (B1670420) and can co-metabolize 2-CDD. | nih.gov |

| Pseudomonas sp. strain CA10 | Bacterium | Aerobic, Angular Dioxygenation | Utilizes carbazole (B46965) and can degrade 2-CDD. | nih.gov |

This table provides a summary of some microorganisms and consortia that have been characterized for their ability to degrade 2-chlorodibenzo-p-dioxin and related compounds.

Advanced Bioremediation Methodologies for Contaminated Environments

Building on the understanding of microbial degradation pathways, researchers are developing advanced bioremediation methodologies to clean up dioxin-contaminated sites. These approaches aim to enhance the activity of dioxin-degrading microorganisms in situ.

Bioaugmentation is a bioremediation strategy that involves the introduction of specific, pre-grown microbial strains or consortia into a contaminated environment to supplement the indigenous microbial population and enhance the degradation of target pollutants. mdpi.com This approach, also known as microbial seeding, is particularly useful when the native microbial community lacks the necessary degradative capabilities or when the degradation rate is too slow. researchgate.net

Successful bioaugmentation requires the introduced microorganisms to not only possess the metabolic competence to degrade the contaminant but also to survive, adapt, and compete with the indigenous microflora in the complex soil or sediment matrix. researchgate.netnih.gov Studies have demonstrated the feasibility of microbial seeding for cleaning up soil contaminated with 2-CDD. researchgate.net For instance, the inoculation of Bacillus sp. SS2 and a three-member bacterial consortium into soil contaminated with 2-CDD resulted in significant removal of the pollutant. researchgate.netnih.govlasu.edu.ng

The effectiveness of bioaugmentation can be influenced by various factors, including the type and concentration of the contaminant, soil properties, and the composition of the introduced microbial culture. The use of microbial consortia is often favored over single strains in bioaugmentation, as they can provide a wider range of metabolic capabilities and be more resilient to environmental fluctuations. mdpi.comfrontiersin.org

Biostimulation Approaches and Nutritional Enhancement

Biostimulation is a bioremediation strategy that involves modifying the environment to stimulate existing bacteria that can perform remediation. mdpi.com This is often achieved by adding nutrients or other substances that enhance the metabolic activity of indigenous microorganisms capable of degrading specific contaminants. mdpi.comagriscigroup.us

Research has demonstrated the potential of biostimulation for dioxin-contaminated soils. In one study, the addition of autoclaved compost as a source of organic nutrients to a heavily polluted soil resulted in a 22% decrease in the concentration of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) after a three-month period.

The efficacy of biostimulation was also highlighted in a microcosm study specifically involving soil artificially contaminated with this compound (2-CDD). researchgate.netnih.gov In the untreated microcosm, which relied solely on the stimulation of the native microbial community, a significant degradation of 85.9% of the initial 2-CDD concentration was observed. researchgate.netnih.gov This demonstrates the considerable degradative potential of autochthonous microflora when environmental conditions are favorable.

However, the choice of nutritional enhancement is critical and complex. Some additives can enhance degradation through cometabolism, where the microorganisms degrade the pollutant while feeding on a primary substrate. For less chlorinated dioxins, degradation under aerobic conditions is often a cometabolic process. mdpi.com Conversely, inappropriate amendments can inhibit the process. For instance, in a study on the highly toxic 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), cultures amended with only dimethyl sulfoxide (B87167) (DMSO) as a carbon and energy source showed the highest degradation, while the addition of other sources like amino acids stopped the degradation process entirely. For anaerobic degradation, the addition of a suitable electron-donating substrate, such as hydrogen, can be essential to stimulate reductive dechlorination. acs.org

Table 1: Degradation of this compound (2-CDD) in a Microcosm Study

| Microcosm Setup | Treatment | 2-CDD Degradation (%) | Reference |

| SSC | Untreated (Biostimulation of indigenous microbes) | 85.9% | researchgate.net, nih.gov |

| SSOC | Bioaugmentation with Bacillus sp. SS2 | 91.66% | researchgate.net, nih.gov |

| SSCC | Bioaugmentation with a three-member bacterial consortium | 94.9% | researchgate.net, nih.gov |

| Control | Heat-sterilized contaminated soil | No significant degradation | researchgate.net, nih.gov |

Phytoremediation Applications and Plant-Microbe Interactions

Phytoremediation is an eco-friendly and cost-effective technology that uses plants and their associated microorganisms to remove, contain, or degrade environmental contaminants. clu-in.orgmdpi.comresearchgate.netrjlbpcs.com This approach is considered a promising option for the remediation of dioxin-contaminated soils. mdpi.comclu-in.org The mechanisms behind phytoremediation include the breakdown of organic pollutants through plant metabolic processes (phytotransformation) and the enhanced degradation of contaminants in the soil by microbial activity in the plant's root zone, or rhizosphere (phytostimulation). rjlbpcs.com

A significant study on "aided phytoremediation" demonstrated the potential of combining plants with various amendments to clean up aged dioxin/furan-contaminated soil. mdpi.comnih.gov In this microcosm experiment, alfalfa (Medicago sativa) was cultivated in contaminated soil and augmented with an arbuscular mycorrhizal fungal (AMF) inoculum (Funneliformis mosseae), a biosurfactant (rhamnolipids), a known dioxin-degrading bacterium (Sphingomonas wittichii RW1), and the native soil microbiota. clu-in.orgmdpi.comnih.gov

After six months, the treatment combining alfalfa with all four amendments resulted in a 23% dissipation of total dioxins/furans, which corresponded to a reduction of 48 ng/kg of soil compared to the non-vegetated control. mdpi.comnih.gov This enhanced degradation was linked to a significant increase in soil microbial enzyme activities, as well as greater bacterial and fungal diversity and abundance. mdpi.comnih.gov The study underscores the importance of the synergistic relationship between plants and microbial communities in breaking down persistent pollutants. mdpi.com

The interaction between plants and microbes is crucial for effective rhizoremediation (the breakdown of contaminants in the rhizosphere). ijnrd.org Plants release root exudates that can stimulate and support a diverse community of microorganisms. ijnrd.org Some of these microbes, like Sphingomonas wittichii RW1, have the specific enzymatic machinery to degrade complex aromatic compounds like dioxins. doe.govwikipedia.orgasm.orgasm.org Furthermore, arbuscular mycorrhizal fungi can enhance phytoremediation by improving plant health and increasing the bioavailability of pollutants to degrading bacteria in the rhizosphere. mdpi.com The success of phytoremediation often depends on using plants with extensive root systems and high biomass that can thrive in contaminated environments and effectively stimulate microbial activity. researchgate.netmdpi.com

Table 2: Aided Phytoremediation of Dioxin/Furan-Contaminated Soil

| Component | Role in Phytoremediation | Reference |

| Alfalfa (Medicago sativa) | Primary plant species; stimulates rhizosphere microbial activity. | mdpi.com, acs.org |

| Funneliformis mosseae | Arbuscular mycorrhizal fungus (AMF); enhances plant health and pollutant bioavailability. | mdpi.com, nih.gov |

| Rhamnolipids | Biosurfactant; increases the solubility and availability of hydrophobic pollutants like dioxins. | mdpi.com, nih.gov |

| Sphingomonas wittichii RW1 | Dioxin-degrading bacterium; provides specific catabolic pathways for pollutant breakdown. | clu-in.org, mdpi.com, doe.gov |

| Native Microbiota | Indigenous soil microorganisms; possess a diverse genetic pool for potential degradation. | mdpi.com, nih.gov |

Environmental Factors Influencing Bioremediation Efficacy

The success of bioremediation strategies for this compound is highly dependent on a range of environmental factors that influence microbial growth, metabolic activity, and pollutant bioavailability. lodz.pl Key physical and chemical parameters include temperature, pH, moisture, oxygen availability, and nutrient content. lodz.plnih.govfrontiersin.org

Oxygen Availability: This is a critical factor that determines the primary degradation pathway. mdpi.comnih.gov

Aerobic conditions (oxygen-rich) are necessary for the initial attack on less-chlorinated dioxins by bacteria using angular dioxygenase enzymes. mdpi.commdpi.com This oxidative degradation is often a cometabolic process. mdpi.com

Anaerobic conditions (oxygen-depleted) are required for the reductive dechlorination of more highly-chlorinated dioxins, where the compound is used as an electron acceptor. mdpi.comlodz.pl

Temperature and pH: Microbial enzyme activity is highly sensitive to temperature and pH. openmicrobiologyjournal.com Most enzymes involved in the degradation of aromatic compounds have an optimal temperature and pH range for activity, and significant deviations can drastically reduce or halt the bioremediation process. openmicrobiologyjournal.com For example, studies on catechol 2,3-dioxygenase, an enzyme involved in the breakdown of aromatic rings, showed optimal activity at temperatures between 30°C and 50°C and a pH range of 6.0-8.0. openmicrobiologyjournal.com

Nutrient and Carbon Sources: As discussed in biostimulation, the presence and type of nutrients are crucial. While necessary for microbial growth, an imbalance or the presence of certain carbon sources can inhibit the degradation of the target pollutant. agriscigroup.us

Table 3: Key Environmental Factors and Their Impact on Dioxin Bioremediation

| Factor | Influence on Bioremediation | Reference |

| Oxygen | Determines the metabolic pathway (aerobic oxidation vs. anaerobic dechlorination). | nih.gov, mdpi.com |

| Temperature | Affects microbial growth rates and enzyme kinetics; has an optimal range for activity. | openmicrobiologyjournal.com, plos.org |

| pH | Influences enzyme activity and the solubility/speciation of contaminants. | openmicrobiologyjournal.com, researchgate.net |

| Moisture | Essential for microbial life and transport of nutrients and contaminants. | nih.gov |

| Nutrients | Required for microbial growth, but the type and ratio (e.g., C:N) can enhance or inhibit degradation. | agriscigroup.us |

| Bioavailability | Low water solubility and strong sorption to soil organic matter limit microbial access to dioxins. | nih.gov, clu-in.org |

| Contaminant Concentration | High concentrations can be toxic to microorganisms, while low levels may not induce degradative enzymes. | frontiersin.org |

Molecular Interactions and Cellular Mechanistic Responses to 2 Chlorodibenzo P Dioxin

Aryl Hydrocarbon Receptor (AhR) Mediated Activation and Signaling Cascades

The canonical pathway for 2-Chlorodibenzo-p-dioxin's action involves its function as a ligand for the AhR, a ligand-activated transcription factor. researchgate.net The affinity of different dioxin congeners for the AhR correlates with their toxic potency. annualreviews.org

In its inactive state, the AhR resides in the cytoplasm as part of a multiprotein complex. bioscientifica.compsu.eduunimedizin-mainz.de This complex includes heat shock protein 90 (hsp90), AhR-interacting protein (AIP), and the co-chaperone p23. unimedizin-mainz.deexcli.de The binding of a ligand, such as this compound, to the AhR induces conformational changes in the receptor protein. bioscientifica.com These changes are thought to expose a nuclear localization signal on the AhR, facilitating the translocation of the ligand-receptor complex from the cytoplasm into the nucleus. bioscientifica.compsu.edunih.gov Studies have shown that the binding of potent ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) to the AhR is persistent and essentially irreversible, which may contribute to its sustained toxic effects. osti.gov

Once inside the nucleus, the ligand-bound AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT). researchgate.netbioscientifica.compsu.edu This AhR-ARNT complex is the transcriptionally active form of the receptor. bioscientifica.com The heterodimer then binds to specific DNA sequences known as dioxin response elements (DREs) or xenobiotic responsive elements (XREs) located in the promoter regions of target genes. researchgate.netbioscientifica.comnih.gov The core sequence of the DRE has been identified as 5'-TA/TGCGTG-3'. nih.gov However, the nucleotides flanking this core sequence are also crucial for the functional activity of the enhancer. nih.gov The binding of the AhR-ARNT complex to DREs initiates the transcription of a battery of downstream genes. nih.govbioscientifica.com

Ligand Binding and Receptor Complex Translocation

Transcriptomic and Proteomic Modulation in Biological Systems

The activation of the AhR signaling pathway by this compound leads to significant alterations in the transcriptome and proteome of affected cells and tissues.

The binding of the AhR-ARNT complex to DREs directly upregulates the expression of a wide array of genes. nih.govoup.com The most well-characterized of these are genes encoding for drug-metabolizing enzymes, particularly those of the Cytochrome P450 family 1 (CYP1), such as CYP1A1, CYP1A2, and CYP1B1. semanticscholar.orgspandidos-publications.com The induction of these enzymes is a hallmark of AhR activation. semanticscholar.org Beyond the CYP1 family, microarray analyses have revealed that exposure to dioxin-like compounds can alter the expression of hundreds of genes involved in various cellular processes. semanticscholar.orgwikipedia.org These include genes related to cell growth and differentiation, apoptosis, immune responses, and inflammation. oup.comsemanticscholar.org For instance, studies have shown changes in the expression of genes associated with oncogenes, growth factors, and their receptors. nih.gov

Table 1: Examples of Genes with Altered Expression Following Dioxin Exposure

| Gene Category | Examples of Affected Genes | Primary Function |

| Drug Metabolism | CYP1A1, CYP1A2, CYP1B1 | Xenobiotic and endogenous compound metabolism spandidos-publications.com |

| Cell Cycle & Proliferation | p53, Rb, p21 | Tumor suppression and cell cycle regulation spandidos-publications.com |

| Signal Transduction | c-fos, c-jun (AP-1 components) | Transcription factors in various signaling pathways oup.com |

| Immune Response | Interleukin-1β (IL-1β) | Pro-inflammatory cytokine semanticscholar.org |

| Growth Factors | Transforming growth factor (TGF) | Regulation of cell growth and differentiation semanticscholar.org |

This table provides a representative, not exhaustive, list of genes affected by dioxin exposure.

The widespread changes in gene expression triggered by this compound lead to the dysregulation of complex biological pathways. Time-series transcriptomic analyses in 3D human liver microtissues exposed to TCDD revealed a temporal pattern of pathway modulation. nih.govresearchgate.net Early on, pathways related to cell cycle regulation and the cytochrome P450 pathway were induced. nih.govresearchgate.net This was followed by the enrichment of metabolic pathways and an immune/inflammatory response. nih.govresearchgate.net At later stages, pathways associated with the cellular response to DNA damage were identified. nih.govresearchgate.net

Furthermore, meta-analyses of transcriptome data have suggested interplay between the AhR signaling pathway and other significant pathways, such as those involving retinoic acid and Wnt signaling. mdpi.com The AhR/ARNT complex can also interact with other transcription factors, leading to cross-talk between different signaling cascades. For example, interactions with the estrogen receptor and inflammatory signaling pathways like NF-κB have been documented. nih.gov This intricate network of interactions contributes to the diverse and tissue-specific toxic effects observed following dioxin exposure.

While the majority of this compound's effects are mediated through the AhR, some evidence suggests the existence of AhR-independent mechanisms. annualreviews.orgnih.gov For example, in the softshell clam Mya arenaria, which possesses an AhR homolog that does not bind TCDD, exposure to this compound still resulted in altered gametogenesis, suggesting an AhR-independent pathway. nih.govresearchgate.net In some rat studies, certain toxic responses to TCDD did not correlate with the expected AhR-dependent mechanisms, pointing to the potential involvement of other pathways. annualreviews.org Additionally, recent research suggests that dioxins may directly interact with the extracellular domain of the epidermal growth factor receptor (EGFR), inhibiting its activation and downstream signaling, which represents a novel, non-AhR-mediated mode of action. excli.deexcli.de In some cellular contexts, TCDD has been shown to induce protein phosphorylation and modulate the interaction of adaptor proteins like Shc, Grb2, and Sos, which are involved in signaling pathways such as the one leading to p21Ras activation. koreascience.kr

Regulatory Networks and Biological Pathway Dysregulation

Cross-Talk with Endogenous Signaling Pathways

The cellular response to 2-CDD and other dioxins is not limited to the canonical AhR pathway, which primarily regulates the expression of xenobiotic metabolizing enzymes. bioscientifica.com The activated AhR complex interacts with multiple other signaling cascades, modulating their activity and leading to a complex web of biological effects. nih.govmdpi.com

Key interactions include:

Steroid Hormone Receptor Pathways: The AhR signaling pathway exhibits bidirectional cross-talk with steroid hormone receptors, such as the estrogen receptor (ER). bioscientifica.com The liganded AhR can bind to inhibitory dioxin/xenobiotic responsive elements (iDREs/iXREs) located in the promoter regions of estrogen-responsive genes, thereby repressing their transcription. bioscientifica.com This can lead to anti-estrogenic effects. Conversely, interactions between the AhR and other hormone receptors can modulate cellular responses. bioscientifica.com

Wnt/β-catenin Signaling: The AhR and Wnt/β-catenin pathways, both crucial for cell fate and development, are known to interact. researchgate.net β-catenin has been identified as a co-activator of the AhR, suggesting a synergistic relationship where these pathways can mutually influence their signaling outcomes. nih.gov

NF-κB Signaling: The AhR can modulate the activity of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and immune responses. nih.govmdpi.com This interaction can influence the inflammatory cellular environment.

Cell Cycle Regulation (Rb/E2F): The AhR can interfere with cell cycle progression by interacting with key regulatory proteins. nih.gov TCDD, a potent AhR ligand, has been shown to activate a physical interaction between AhR and the Retinoblastoma protein (pRb). nih.gov This interaction promotes pRb's binding to the E2F transcription factor, which halts the cell cycle. nih.gov

Circadian Clock: There is a physiological cross-talk between AhR signaling and the molecular machinery that governs circadian rhythms. researchgate.net AhR expression itself can be rhythmic, and its activation by ligands can disrupt the expression of core clock genes like BMAL1 and PER, potentially leading to metabolic dysregulation. researchgate.net

Hypoxia Inducible Factor 1α (HIF1α) Pathway: The AhR and HIF1α pathways compete for their shared binding partner, the AhR Nuclear Translocator (ARNT). biorxiv.org In human islet models, exposure to hypoxia was found to interfere with TCDD-mediated induction of the classic AhR target gene, CYP1A1, indicating a functional crosstalk. biorxiv.org The HIF1α pathway often appears dominant, as its activation can blunt the cellular response to AhR ligands. biorxiv.org

Vitamin D Receptor (VDR) Signaling: Recent studies have uncovered a functional interaction between AhR and VDR signaling in various tissues, including skin cells. iiarjournals.org Combined activation of both receptors can enhance the expression of target genes like CYP1A1 and CYP24A1. iiarjournals.org

Table 1: Summary of AhR Cross-Talk with Endogenous Signaling Pathways

| Interacting Pathway | Mechanism of Interaction | Biological Consequence | References |

|---|---|---|---|

| Steroid Hormone Receptors (e.g., ER) | Liganded AhR binds to inhibitory responsive elements (iDREs/iXREs) in target gene promoters. | Modulation of hormone-regulated gene expression (e.g., anti-estrogenic effects). | bioscientifica.com |

| Wnt/β-catenin | β-catenin acts as a co-activator for the AhR. | Potential modulation of cell fate, proliferation, and development. | nih.govresearchgate.net |

| NF-κB | AhR modulates NF-κB activity. | Altered regulation of inflammation and immune responses. | nih.govmdpi.com |

| Cell Cycle (Rb/E2F) | AhR physically interacts with pRb, promoting its binding to and inhibition of E2F. | Inhibition of cell cycle progression. | nih.gov |

| Circadian Clock | AhR activation disrupts the expression of core clock genes (e.g., BMAL1, PER). | Dysregulation of circadian rhythms and associated metabolic processes. | researchgate.net |

| Hypoxia (HIF1α) | Competition for the shared partner protein ARNT. | Hypoxia can inhibit AhR-mediated gene induction (e.g., CYP1A1). | biorxiv.org |

| Vitamin D Receptor (VDR) | Co-activation enhances expression of mutual target genes. | Modulation of cellular differentiation and metabolic processes. | iiarjournals.org |

Genomic and Epigenomic Response Characterization

Exposure to dioxins, including 2-CDD, triggers significant alterations in the epigenome, which in turn affect gene expression patterns without changing the underlying DNA sequence. mdpi.comscielo.br These epigenetic modifications, which include DNA methylation, histone modifications, and changes in non-coding RNA expression, can be persistent and even heritable across generations. mdpi.complos.org

Epigenetic Modifications:

DNA Methylation: Dioxin exposure can lead to changes in DNA methylation patterns, both globally and at specific gene promoters. plos.orgmdpi.com For instance, exposure to TCDD during gestation in rats was shown to induce differential DNA methylated regions (DMRs) in the sperm of the F3 generation, which were associated with adult-onset diseases. plos.org In zebrafish, developmental TCDD exposure altered the expression of DNA methyltransferases (DNMTs) and changed the methylation status of CpG islands in the promoter regions of some AHR target genes. semanticscholar.org Studies have also identified altered DNA methylation in imprinted genes, such as H19 and IGF-2, following dioxin treatment of preimplantation embryos. nih.gov

Histone Modifications: Dioxins can induce changes in histone modifications, which alter chromatin structure and gene accessibility. nih.govnih.gov TCDD exposure has been linked to increased histone H3 and H4 acetylation and methylation at the promoters of target genes like CYP1A1 and CYP1B1, which is generally associated with transcriptional activation. mdpi.com Furthermore, studies have shown that gestational TCDD exposure can cause multigenerational alterations in histone methylation (specifically H3K4me3) in the promoters of certain microRNAs, such as miR-203. nih.gov

Non-coding RNAs (ncRNAs): Dioxin exposure can dysregulate the expression of ncRNAs, particularly microRNAs (miRNAs), which are small RNAs that regulate gene expression post-transcriptionally. nih.gov In one study, gestational TCDD exposure led to the dysregulation of 160 miRNAs across three generations (F0, F1, and F2). nih.gov Pathway analysis of these altered miRNAs revealed that they target genes involved in critical cellular processes like cell signaling, apoptosis, and immunosuppression. nih.gov

Genomic (Gene Expression) Response:

The primary genomic response to 2-CDD and other dioxins is mediated by the binding of the activated AhR-ARNT complex to Dioxin Responsive Elements (DREs) in the regulatory regions of target genes. mdpi.com This leads to widespread changes in the transcriptome.

Classical Target Genes: The most well-documented response is the robust induction of genes encoding xenobiotic metabolizing enzymes, such as Cytochrome P450 family members CYP1A1 and CYP1B1. bioscientifica.com

Broader Transcriptomic Changes: Beyond metabolic enzymes, microarray and qPCR analyses have revealed that dioxins alter the expression of a wide array of genes involved in diverse cellular functions. researchgate.netresearchgate.net In studies using Choline-Deficient (CDD) and Methionine-Choline Deficient (MCDD) diet models, which induce metabolic stress, significant changes were observed in the expression of genes related to lipid transport, de novo lipogenesis, and insulin (B600854) signaling. researchgate.net Furthermore, the expression of genes crucial for one-carbon metabolism, which is linked to DNA methylation through the production of S-adenosylmethionine (SAMe), was also significantly altered. researchgate.net

Table 2: Selected Genes with Altered Expression or Epigenetic Modification in Response to Dioxin Exposure

| Gene/RNA | Type of Change | Biological Process | Model System | References |

|---|---|---|---|---|

| CYP1A1, CYP1B1 | Upregulated Expression, Histone Acetylation | Xenobiotic Metabolism | Various (Human cell lines, rodents) | bioscientifica.commdpi.com |

| miR-203 | Upregulated Expression, Increased Promoter Histone Methylation (H3K4me3) | Cell Signaling, Apoptosis | Mouse (multigenerational) | nih.gov |

| H19, IGF-2 | Altered DNA Methylation | Genomic Imprinting, Development | Mouse (preimplantation embryo) | nih.gov |

| Genes in Lipid Metabolism | Altered Expression | Lipid transport, Lipogenesis | Mouse (liver) | researchgate.net |

| Genes in One-Carbon Metabolism (e.g., Gnmt, Ahcy) | Altered Expression | DNA methylation, Phosphatidylcholine synthesis | Mouse (liver) | researchgate.net |

| Survivin | Upregulated Expression | Cell Division, Inhibition of Apoptosis | Rat liver progenitor cells | researchgate.net |

Advanced Analytical Methodologies for 2 Chlorodibenzo P Dioxin Quantification and Isomer Characterization

Sample Preparation and Extraction Techniques for Complex Matrices

The initial and one of the most critical stages in the analysis of 2-CDD is the extraction of the analyte from the sample matrix. nih.gov The choice of extraction method is highly dependent on the nature of the sample, which can range from water, soil, and sediment to biological tissues and food products. epa.govacs.org Common extraction techniques aim to quantitatively remove the dioxins from the matrix while minimizing the co-extraction of interfering substances. nih.gov

For solid and semi-solid matrices like soil, sediment, and tissue, traditional methods often involve Soxhlet extraction with organic solvents such as toluene (B28343) or hexane. epa.gov Another widely used approach is basic extraction , where the sample is treated with a strong base like potassium hydroxide (B78521) to digest fats and other organic matter before solvent extraction. epa.gov This is particularly effective for fatty tissues. epa.gov Conversely, neutral extraction techniques are employed to prevent the potential formation of chlorinated dioxins that could occur under strong basic conditions. epa.gov

Modern extraction techniques offer improvements in efficiency, solvent consumption, and automation. These include:

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), which uses elevated temperatures and pressures to reduce extraction times and solvent volumes. researchgate.net

Supercritical Fluid Extraction (SFE) , which utilizes supercritical fluids like carbon dioxide, offering a "greener" alternative with high selectivity. researchgate.net

Microwave-Assisted Extraction (MAE) , where microwave energy is used to heat the solvent and sample, accelerating the extraction process. researchgate.net

Following extraction, a multi-step cleanup process is essential to remove co-extracted compounds that can interfere with the final analysis. nih.govthermofisher.com This typically involves various forms of column chromatography using adsorbents like silica (B1680970) gel, alumina (B75360), and activated carbon. thermofisher.comwell-labs.com These materials separate the dioxins from other compounds based on their polarity and molecular structure. thermofisher.com For instance, carbon columns are particularly effective in retaining planar molecules like dioxins, allowing for their separation from non-planar interferences. thermofisher.comwell-labs.com

Table 1: Comparison of Extraction Techniques for 2-Chlorodibenzo-p-dioxin

| Extraction Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Soxhlet Extraction | Continuous solid-liquid extraction with a recycling solvent. epa.gov | Well-established, thorough extraction. | Time-consuming, large solvent consumption. |

| Basic Extraction | Saponification of fats with a strong base followed by solvent extraction. epa.govepa.gov | Effective for high-fat matrices. epa.gov | Potential for analyte degradation or artifact formation. epa.gov |

| Pressurized Liquid Extraction (PLE/ASE) | Extraction with solvents at elevated temperature and pressure. researchgate.net | Fast, reduced solvent use, automatable. researchgate.net | High initial instrument cost. |

| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (e.g., CO2) as the solvent. researchgate.net | Environmentally friendly, selective. researchgate.net | Can have lower efficiency for some matrices. |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and accelerate extraction. researchgate.net | Very fast, reduced solvent consumption. | Potential for thermal degradation of analytes. |

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-HRMS) for Trace Analysis

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS) is universally recognized as the "gold standard" for the definitive identification and quantification of dioxins, including 2-CDD. nih.govresearchgate.net This powerful technique provides the necessary selectivity and sensitivity to detect these compounds at ultra-trace levels. nih.gov

High-Resolution Gas Chromatography (HRGC) utilizes long capillary columns (often 60 meters) with specific stationary phases to achieve the separation of different dioxin congeners, including the highly toxic 2,3,7,8-substituted isomers from other, less toxic isomers. nih.govchromatographyonline.com The choice of the GC column is critical for resolving complex mixtures of dioxins and furans. chromatographyonline.comthermofisher.com

High-Resolution Mass Spectrometry (HRMS) provides the high specificity required for dioxin analysis. By operating at a high resolving power (typically >10,000), the mass spectrometer can distinguish the exact mass of the target analyte from the nominal mass of interfering compounds that may have the same integer mass but a different elemental composition. nih.govepa.gov The analysis is typically performed in the Selected Ion Monitoring (SIM) mode, where the instrument is set to detect only the specific ions characteristic of the target dioxin congeners. epa.gov

The use of isotope dilution is a cornerstone of quantitative dioxin analysis by HRGC-HRMS. nih.govwell-labs.com In this method, a known amount of a stable isotope-labeled analog of the target analyte (e.g., ¹³C₁₂-2,3,7,8-TCDD) is added to the sample before extraction and cleanup. well-labs.com Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it acts as an internal standard that corrects for any losses that may occur during the entire analytical procedure. nih.govwell-labs.com This approach significantly improves the accuracy and precision of the measurement. nih.gov U.S. EPA Method 1613 is a widely adopted standard protocol for the analysis of tetra- through octa-chlorinated dioxins and furans by isotope dilution HRGC/HRMS. well-labs.com

Table 2: Key Parameters in HRGC-HRMS Analysis of Dioxins

| Parameter | Description | Typical Value/Condition | Importance |

|---|---|---|---|

| GC Column | Capillary column for separating isomers. chromatographyonline.com | 60 m length, 0.25 mm i.d., 5% phenyl stationary phase. chromatographyonline.com | Provides high-resolution separation of congeners. chromatographyonline.com |

| Mass Resolution | Ability of the MS to separate ions of similar mass. epa.gov | > 10,000 | Distinguishes analytes from interferences with the same nominal mass. nih.gov |

| Ionization Mode | Method of ionizing the analyte molecules. | Electron Ionization (EI) | Produces characteristic fragmentation patterns. chromatographyonline.com |

| Detection Mode | Mass spectrometer operational mode. | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring specific ions. epa.gov |

| Quantification Method | Technique used to calculate the concentration. | Isotope Dilution | Corrects for analytical losses, ensuring high accuracy and precision. nih.govwell-labs.com |

Complementary Chromatographic Separation Techniques

While HRGC-HRMS is the definitive method, other chromatographic techniques can serve as complementary or alternative approaches, particularly for sample cleanup, screening, or specific research applications.

Two-Dimensional Gas Chromatography (GCxGC) has emerged as a powerful technique for enhancing the separation of complex mixtures like dioxins. In GCxGC, two different GC columns with orthogonal separation mechanisms are coupled together. This provides a much higher peak capacity and resolution compared to single-column GC, allowing for the separation of co-eluting isomers that may be difficult to resolve otherwise. researchgate.net When coupled with a micro-electron capture detector (µECD) or mass spectrometry, GCxGC can be a cost-effective screening tool.

Packed Column Supercritical Fluid Chromatography (pSFC) is another alternative separation technique being explored. researchgate.net Using supercritical carbon dioxide as the mobile phase, pSFC can offer fast and efficient separations. researchgate.net Research has shown that pSFC can provide elution profiles for dioxin homologue groups that are comparable to those achieved with HRGC, demonstrating its potential as a green and cost-effective analytical method. researchgate.net

High-Performance Liquid Chromatography (HPLC) is primarily used during the sample cleanup stage. well-labs.com Different HPLC columns, such as those based on alumina or carbon, can be used to isolate specific fractions of dioxins or to separate them from other classes of compounds like polychlorinated biphenyls (PCBs). well-labs.com

Thin-Layer Chromatography (TLC) has also been described for the separation of specific chlorodibenzo-p-dioxins from interfering compounds like PCBs and organochlorine pesticides, offering a simple and low-cost isolation method prior to instrumental analysis. oup.com

Emerging Analytical Approaches and Bioanalytical Tools

The high cost and complexity of HRGC-HRMS have driven the development of alternative and screening methods.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) , particularly with triple quadrupole (QqQ) mass spectrometers, is gaining acceptance as a confirmatory method for dioxin analysis. researchgate.netmdpi.com GC-MS/MS offers high selectivity through the use of Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This technique can achieve sensitivity and selectivity comparable to HRMS for some applications and is often more cost-effective. researchgate.net

Bioanalytical methods represent a different approach, focusing on the biological effects of dioxins rather than direct chemical measurement. researchgate.netnih.govresearchgate.net These methods are primarily used for screening large numbers of samples to identify those that require further investigation by confirmatory methods like HRGC-HRMS. europa.eu

Cell-Based Bioassays: These assays, such as the Chemically Activated Luciferase Expression (CALUX) bioassay, use genetically modified cell lines that produce a measurable response (e.g., light via a luciferase reporter gene) when exposed to dioxin-like compounds. researchgate.netresearchgate.net The response is proportional to the total toxic equivalency (TEQ) of the sample. researchgate.net

Enzyme-Linked Immunosorbent Assays (ELISAs): These are immunoassays that use antibodies specific to dioxins to detect their presence in a sample. researchgate.net ELISAs can be rapid and cost-effective screening tools. researchgate.net

These bioanalytical tools are valuable for high-throughput screening and environmental monitoring, as they can quickly identify samples of potential concern. nih.govresearchgate.net However, they are generally less specific than instrumental methods and positive results typically require confirmation by HRGC-HRMS. europa.eu

Computational and Theoretical Studies of 2 Chlorodibenzo P Dioxin

Quantum Chemical Calculations for Structural and Energetic Analysis

Quantum chemical calculations are fundamental in elucidating the molecular structure and energetic properties of 2-CDD. These methods provide a detailed understanding of the molecule at the atomic level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For dioxins, including 2-CDD, DFT calculations have been employed to determine various properties.

Researchers have used DFT at the B3LYP/6-31G** level to calculate the thermodynamic properties of all 75 polychlorinated dibenzo-p-dioxin (B167043) (PCDD) congeners. acs.org These calculations revealed that previous estimations of gas-phase enthalpies of formation (ΔHf) and Gibbs free energy were significantly misestimated, especially for highly chlorinated congeners, due to an underestimation of intramolecular Cl-Cl repulsion energy. acs.org For instance, the calculated enthalpy of formation for 2-chlorodibenzo-p-dioxin shows discrepancies when compared to experimental data, highlighting the complexities in these calculations. researchgate.net

DFT has also been applied to study the electron affinities of PCDDs. researchgate.net Calculations at the B3LYP/6-31G** level have been used to obtain the Lowest Unoccupied Molecular Orbital (LUMO) energies for all PCDD congeners. researchgate.net It was found that monochlorinated dioxins, such as 2-CDD, can have negative electron affinities, while congeners with three or more chlorine atoms consistently show positive electron affinities. researchgate.net This information is vital for understanding the congener-specific reactivity of dioxins in various environmental contexts. researchgate.net

Furthermore, DFT calculations have been instrumental in studying the interaction of dioxins with other molecules. For example, the interaction between polychlorinated dibenzo-p-dioxins and Calix researchgate.netarene has been investigated using the B3LYP method to explore potential adsorption mechanisms for environmental remediation.

Molecular Orbital Theory and Conformer Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. libretexts.org For 2-CDD, MO theory helps in analyzing its conformation and the distribution of electrons within the molecule. The formation of PCDDs from precursors like 2-chlorophenol (B165306) has been studied using MO theory calculations, providing insights into potential energy surfaces and reaction pathways. researchgate.net

The study of free radical intermediates in the formation of PCDDs has also been supported by MO theory calculations. nih.gov These theoretical approaches complement experimental techniques like electron paramagnetic resonance (EPR) spectroscopy to clarify reaction mechanisms. nih.gov The planarity of the dibenzo-p-dioxin structure is a key aspect, and substitutions, such as the chlorine atom in 2-CDD, can influence this geometry. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a particular property.

Predictive Models for Environmental Fate Parameters

QSAR models are valuable tools for predicting the environmental fate of chemicals like 2-CDD. nih.gov These models use molecular descriptors to estimate properties that govern how a chemical behaves in the environment, such as its partitioning between air, water, soil, and biota. sfu.ca For complex mixtures of dioxins, environmental fate models treat each congener, including 2-CDD, as an individual compound with specific physicochemical properties. epa.govreviewboard.ca

The development of robust QSAR models often involves sophisticated molecular descriptors and algorithms to improve their predictive power for properties like water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). nih.gov However, discrepancies can exist between predicted and measured values, as seen in the case of the vapor pressure for this compound in some databases. nih.gov

Correlation with Biological Activity and Receptor Binding Affinity

QSAR studies have been extensively used to correlate the structure of dioxin congeners with their biological activity, particularly their binding affinity to the Aryl Hydrocarbon Receptor (AhR). researchgate.neteaht.org The toxicity of many dioxin-like compounds is mediated through their binding to the AhR. eaht.org

QSAR models for the toxicity of PCDDs have been developed using quantum chemical descriptors. nih.gov These models have shown good predictive capabilities for the biological toxicity of these compounds. nih.gov The models often use descriptors related to polarizability and electrostatic interactions, suggesting that these forces are important for the interaction of PCDDs with the AhR. researchgate.net The complexity of the relationship between molecular structure and AhR binding affinity is highlighted by the fact that different models may use different molecular descriptors to achieve the best correlation. nih.gov

For monochlorinated dioxins like 2-CDD, the binding affinity to the AhR is generally low. eaht.org QSAR models help to quantify this relationship and predict the potential toxicity of such congeners. ijpsr.info

Molecular Dynamics Simulations in Environmental and Biological Contexts

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. These simulations provide detailed information on the time-dependent behavior of a system.

In environmental science, MD simulations have been used to study the interaction of this compound with model lung surfactant monolayers. nih.gov These studies show that 2-CDD adsorbs and accumulates in the hydrophobic parts of these monolayers. nih.gov The orientation of 2-CDD molecules within the monolayer is influenced by lateral pressure, with the molecules aligning along the monolayer normal even at large areas. nih.gov The presence of 2-CDD can have a locally ordering influence on the lipid molecules in the monolayer. nih.gov

In a biological context, MD simulations can be used to investigate the interactions between dioxins and biological receptors, such as the AhR. mdpi.com By simulating the dynamic changes in the receptor-ligand complex, MD can provide insights into how these compounds interfere with natural biological processes at the molecular level. mdpi.com Furthermore, ab-initio molecular-dynamics simulations have been employed to investigate processes like the photocatalytic reductive dechlorination of this compound. researchgate.net

Future Research Directions and Methodological Advancements for 2 Chlorodibenzo P Dioxin Studies

Integration of "Omics" Technologies for Comprehensive Mechanistic Elucidation

The application of "omics" technologies—transcriptomics, proteomics, and metabolomics—is set to revolutionize the understanding of the biological mechanisms affected by 2-chlorodibenzo-p-dioxin. These high-throughput methods provide a holistic view of the molecular responses within an organism, moving beyond single-endpoint analyses.

Transcriptomics , the study of the complete set of RNA transcripts, has been employed to analyze gene expression changes in response to dioxin exposure. For instance, time-series transcriptomic analysis in 3D human liver microtissues exposed to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) revealed dynamic modulation of biological pathways over time. researchgate.netnih.gov Early responses included the induction of genes related to cell cycle regulation, followed by significant changes in metabolic pathways and, later, immune and DNA damage responses. researchgate.netnih.gov In zebrafish, transcriptome profiling showed that TCDD exposure, which activates the aryl hydrocarbon receptor (AhR) pathway, upregulated pro-ferroptotic genes and downregulated genes involved in glutathione (B108866) metabolism, linking AhR signaling to cardiac defects. researchgate.net Comparing transcriptomic responses between rats and mice has highlighted significant species-specific differences in gene expression, suggesting that divergent transcriptional-regulatory networks are at play. nih.gov

Proteomics , the large-scale study of proteins, offers insights into the functional consequences of gene expression changes. Shotgun proteomics has been utilized to study the dioxin-degrading bacterium Sphingomonas wittichii RW1 when grown on this compound. researchgate.netproteomexchange.orgnih.gov These studies confirmed the roles of key enzymes in the degradation pathway, such as dioxin dioxygenase (DxnA1A2) and other hydrolases and dioxygenases, and suggested the involvement of additional uncharacterized enzymes. researchgate.netnih.gov This approach is crucial for mapping the complete enzymatic machinery responsible for dioxin breakdown and for optimizing bioremediation strategies. researchgate.netnih.gov

Metabolomics analyzes the complete set of small-molecule metabolites within a biological system, offering a direct snapshot of physiological activity. nih.gov Studies on TCDD have used metabolomics to identify shifts in metabolic profiles in the hippocampus of rats, linking exposure to changes in amino acid and purine (B94841) metabolism associated with aging. nih.gov In mice, acute TCDD exposure was found to significantly disrupt the metabolism of bioactive lipids, amino acids, and carbohydrates in the blood serum and alter metabolic processes in the cecum, including lysine (B10760008) degradation and butanoate metabolism. mdpi.com These findings demonstrate that metabolomics can identify biomarkers of exposure and reveal the systemic physiological impacts of dioxins. mdpi.com

| "Omics" Technology | Organism/System Studied (for Dioxins) | Key Findings Relevant to Mechanistic Elucidation |

| Transcriptomics | 3D Human Liver Microtissues | Time-dependent pathway modulation: cell cycle, metabolism, immune response, DNA damage. researchgate.netnih.gov |

| Zebrafish | AhR activation leads to altered expression of ferroptosis and glutathione metabolism genes. researchgate.net | |

| Rats and Mice | Species-specific gene expression responses to dioxin exposure. nih.gov | |

| Proteomics | Sphingomonas wittichii RW1 | Identification of key and novel enzymes in the 2-CDD degradation pathway. researchgate.netnih.gov |

| Metabolomics | Rats (Hippocampus) | Alterations in phenylalanine, leucine/isoleucine, inosine, and hypoxanthine (B114508) levels. nih.gov |

| Mice (Serum, Cecal Content) | Dysregulation of lipid, amino acid, and carbohydrate metabolism; changes in gut metabolite profiles. mdpi.com |

Development of Sustainable Remediation Technologies for Complex Contamination Scenarios

Addressing the environmental persistence of this compound requires the development of sustainable and effective remediation technologies. Future research is focused on eco-friendly and efficient methods that can be applied to complex, real-world contamination scenarios. mdpi.com

Bioremediation leverages the metabolic capabilities of microorganisms to break down pollutants. mdpi.com Several bacterial genera, including Sphingomonas, Pseudomonas, and Burkholderia, can aerobically degrade lower-chlorinated dioxins. nih.gov The bacterium Pseudomonas veronii has even been shown to use monochlorinated dibenzo-p-dioxin (B167043) as its sole source of carbon and energy. nih.gov Anaerobic bacteria, such as Dehalococcoides, are implicated in the reductive dechlorination of more highly chlorinated dioxins. nih.govenergy.gov Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, also contribute to dioxin degradation through their extracellular enzymes. nih.govenergy.gov Bioaugmentation, the addition of specific microbes to a contaminated site, and biostimulation, the addition of nutrients to encourage native microbial activity, are key strategies in this field. mdpi.comenergy.gov

Phytoremediation is an emerging, cost-effective technology that uses plants to remove, degrade, or contain environmental pollutants. nih.govscirp.orgnumberanalytics.com Studies have shown that certain native plant species can take up chlorinated dioxins from the soil into their roots and foliage. energy.govcalpoly.edu For example, plants like Coyote Brush have been observed to reduce total dioxin concentrations in soil, possibly by stimulating microbial degradation in the rhizosphere. calpoly.edu The effectiveness of phytoremediation can be enhanced by combining it with other treatments, such as the use of arbuscular mycorrhizal fungi, which can improve plant health and pollutant dissipation, and biosurfactants like rhamnolipids, which can increase the bioavailability of hydrophobic compounds like dioxins. nih.gov

Other innovative technologies include thermal desorption, which uses heat to separate dioxins from soil, and the use of supported ionic liquid membranes for removing dioxins from high-temperature vapor streams. haemers-technologies.comacs.org Research into these technologies aims to improve efficiency, reduce energy consumption, and ensure the complete destruction of the contaminant. haemers-technologies.comacs.org

| Remediation Technology | Approach | Key Organisms/Methods | Research Focus |

| Bioremediation | Microbial Degradation | Sphingomonas wittichii, Pseudomonas veronii, Dehalococcoides, Phanerochaete chrysosporium nih.govenergy.gov | Isolation of more potent microbial strains, understanding degradation pathways, and optimizing conditions for bioaugmentation and biostimulation. researchgate.nettandfonline.com |

| Phytoremediation | Plant-based Uptake and Degradation | Coyote Brush, Purple Needlegrass, Blue Elderberry energy.govcalpoly.edu | Identifying hyper-accumulating plants, enhancing bioavailability with amendments (e.g., mycorrhizal fungi, biosurfactants), and integration with microbial remediation. nih.gov |

| Thermal Treatment | Physical Separation | In Situ and Ex Situ Thermal Desorption | Optimizing temperature and duration for complete removal while minimizing energy use and potential for reformation of toxic byproducts. haemers-technologies.com |

| Advanced Materials | Sorption/Filtration | Supported Ionic Liquid Membranes | Developing stable and efficient materials for capturing dioxins from industrial emissions. acs.org |

Refinement of Environmental Fate and Transport Models for Predictive Ecology

Predicting the long-term behavior and ecological risk of this compound in the environment relies on accurate environmental fate and transport models. epa.govresearchgate.net These models are essential tools for assessing exposure and understanding how the compound moves between different environmental compartments such as soil, water, air, and biota. epa.govresearchgate.netnih.gov

Future research aims to refine these models by incorporating more complex and realistic parameters. This includes improving our understanding of the intermedia transfer rates, environmental degradation and clearance rates, and bioaccumulation potential of specific dioxin congeners. epa.gov The models must account for how soil characteristics (like organic matter content and pH), and environmental conditions (such as weather and biological activity) affect the transport and bioavailability of dioxins. nih.gov

A key challenge is to move from simple, screening-level models to more dynamic and spatially explicit versions that can predict concentration changes over time and across landscapes. epa.gov This involves better integration of data on photolysis rates, microbial degradation kinetics, and plant uptake efficiencies. researchgate.net Ultimately, the goal is to develop robust predictive models that can be used for more accurate ecological risk assessments, guiding policy and remediation efforts for specific sites contaminated with 2-CDD and other dioxins. researchgate.net

Advanced Computational Chemistry for Molecular Design and Interaction Prediction

Computational chemistry provides powerful tools for investigating the properties and interactions of this compound at the molecular level, offering insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules. It has been applied to determine the thermodynamic properties of this compound, such as its enthalpy of formation. researchgate.netresearchgate.net DFT calculations can also predict molecular geometry, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO), which relate to the molecule's reactivity. Such studies are crucial for understanding the stability and potential reaction pathways of 2-CDD in the environment and during degradation processes. mdpi.com For example, DFT has been used to study the adsorption of dioxins onto materials like boron nitride nanotubes, providing a theoretical basis for designing new sorbents for remediation. nih.gov

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ftstjournal.com This method is particularly important for understanding the toxic mechanisms of dioxins, which are primarily mediated by their binding to the aryl hydrocarbon receptor (AhR). nih.govmdpi.com By docking 2-CDD and other congeners into the ligand-binding pocket of the AhR, researchers can predict binding affinities and identify the key molecular interactions (e.g., hydrophobic, pi-pi stacking) that drive this process. ftstjournal.com This knowledge is fundamental for developing quantitative structure-activity relationship (QSAR) models that can estimate the toxicity of various dioxin-like compounds and for screening potential antagonist molecules that could block the AhR and mitigate toxicity. ftstjournal.commdpi.com

| Computational Method | Application for this compound | Insights Gained |

| Density Functional Theory (DFT) | Calculation of thermodynamic and electronic properties. researchgate.netresearchgate.net | Enthalpy of formation, molecular geometry, reactivity indices, understanding of stability and degradation pathways. mdpi.com |

| Modeling adsorption on surfaces. nih.gov | Mechanisms for binding to potential remediation materials. nih.gov | |

| Molecular Docking | Simulating the binding of 2-CDD to the Aryl Hydrocarbon Receptor (AhR). ftstjournal.com | Identification of key interactions, prediction of binding affinity, understanding the basis of toxicity. mdpi.com |

| Screening for potential inhibitors. | Design of molecules that could potentially block the toxic effects of dioxins. mdpi.com |

Q & A

Basic Research Questions

Q. What are the primary analytical methods for detecting and quantifying 2-Chlorodibenzo-p-dioxin in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-resolution liquid chromatography (HR-LC) are standard for detecting chlorinated dioxins. For environmental matrices (e.g., soil, water), Soxhlet extraction or pressurized liquid extraction (PLE) is recommended, followed by cleanup using silica gel or activated carbon columns to remove interfering compounds . Calibration with isotope-labeled internal standards (e.g., ¹³C-labeled analogs) improves accuracy .

Q. What are the known acute and chronic toxicity endpoints of this compound in mammalian models?

- Methodological Answer : Toxicity studies should follow OECD Guidelines 453 (chronic toxicity) and 451 (carcinogenicity). Key endpoints include hepatic enzyme induction (e.g., CYP1A1), immunosuppression, and histopathological changes. Dose-response relationships must account for bioaccumulation factors and Ah receptor binding affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in epidemiological data linking this compound exposure to cancer risk?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design cohort studies. Use multivariate regression to control confounders (e.g., smoking, co-exposure to other dioxins). Meta-analyses should assess heterogeneity via I² statistics and subgroup stratification (e.g., occupational vs. environmental exposure) .

Q. What experimental designs are optimal for studying the environmental persistence and degradation pathways of this compound?

- Methodological Answer : Use PECO framework (Population, Exposure, Comparator, Outcome):

- Population : Soil microbial communities.

- Exposure : Spiked this compound concentrations (e.g., 0.1–100 µg/kg).

- Comparator : Abiotic controls.

- Outcome : Degradation products (e.g., hydroxylated derivatives) via LC-QTOF-MS .

- Include long-term stability studies under varying pH and temperature conditions .

Q. How should researchers assess the risk of bias in in vitro studies investigating this compound’s endocrine-disrupting effects?

- Methodological Answer : Follow NIH Risk of Bias Tool criteria:

- Selection bias : Randomization of cell lines (e.g., HepG2 vs. MCF-7).

- Performance bias : Blinded exposure protocols.

- Detection bias : Independent validation of hormone assays (e.g., ELISA vs. radioimmunoassay) .

Data Integration and Synthesis

Q. What strategies are effective for integrating heterogeneous data on this compound’s environmental fate?

- Methodological Answer : Use systematic review frameworks (e.g., PICOS ):

- Population : Aquatic vs. terrestrial ecosystems.

- Intervention : Photodegradation vs. microbial degradation.

- Comparison : Half-life differences across media.

- Outcome : Formation of stable metabolites.

- Study Design : Prioritize field studies with LC-MS/MS validation .

Methodological Pitfalls to Avoid

- Overlooking isomer specificity : this compound’s toxicity profile differs from 1-Chloro or 2,8-dichloro analogs. Always confirm structural identity via NMR or X-ray crystallography .